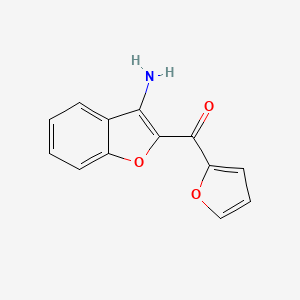

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone

カタログ番号 B2834829

CAS番号:

730976-42-8

分子量: 227.219

InChIキー: WUJHSEBHZVJTIN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 . It is used for research purposes .

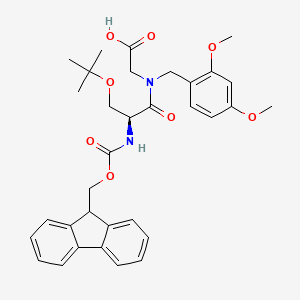

Molecular Structure Analysis

The molecular structure of “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” is defined by its molecular formula, C13H9NO3 . The exact structure would involve the spatial arrangement of these atoms and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” such as melting point, boiling point, and density are not specified in the resources I have . These properties can be determined through laboratory analysis.科学的研究の応用

Synthesis and Antimicrobial Evaluation

- Antimicrobial Properties : A study by Altalbawy (2013) explored the synthesis of novel bis-α,β-unsaturated ketones and other derivatives. These compounds, including those with benzofuran structures, were evaluated for their antimicrobial properties, highlighting their potential in medicinal chemistry and drug development (Altalbawy, 2013).

Synthesis, Antimicrobial, and Antioxidant Studies

- Antimicrobial and Antioxidant Properties : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. These compounds were subjected to antimicrobial and antioxidant studies, indicating their potential therapeutic applications in treating infections and combating oxidative stress (Rashmi et al., 2014).

Synthesis and Antiproliferative Effects

- Anticancer Properties : Research by Parekh et al. (2011) involved synthesizing benzofuran-2-yl(4,5-diydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives and studying their antiproliferative activity against human cancer cell lines. This indicates potential applications in cancer research and treatment (Parekh et al., 2011).

Synthesis and Enzyme Inhibitory Activity

- Enzyme Inhibition : Hussain et al. (2017) synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed significant enzyme inhibitory activity, suggesting their use in biochemical and pharmaceutical applications (Hussain et al., 2017).

Catalysis and Chemical Synthesis

- Catalytic Applications : A study by Ozcubukcu et al. (2009) presented a new ligand based on the benzofuran structure, which formed a complex with CuCl and catalyzed the Huisgen 1,3-dipolar cycloaddition. This demonstrates the compound’s utility in catalysis and organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Novel Derivatives

- Derivative Synthesis : Kenchappa et al. (2016) prepared a series of new benzofuran derivatives. These novel compounds were characterized and assessed for antimicrobial activity, expanding the scope of benzofuran derivatives in medicinal chemistry (Kenchappa et al., 2016).

Ligands for β-Amyloid Plaques

- Neurological Applications : Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as novel probes for β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates, suggesting their potential in Alzheimer’s disease research (Cui et al., 2011).

Safety And Hazards

特性

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHSEBHZVJTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328529 | |

| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone | |

CAS RN |

730976-42-8 | |

| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)